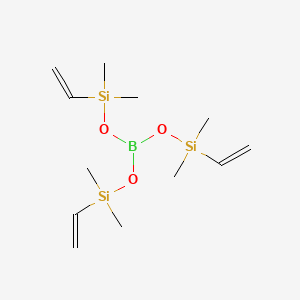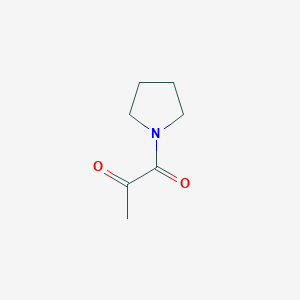![molecular formula C13H21F6N3O4S2 B3264062 3-Hexyl-1,2-dimethyl-1H-imidazolium salt with 1,1,1-trifluoro-N-[(trifluoromethyl)sulfonyl]methanesulfonamide CAS No. 384347-22-2](/img/structure/B3264062.png)
3-Hexyl-1,2-dimethyl-1H-imidazolium salt with 1,1,1-trifluoro-N-[(trifluoromethyl)sulfonyl]methanesulfonamide
描述
3-Hexyl-1,2-dimethyl-1H-imidazolium salt with 1,1,1-trifluoro-N-[(trifluoromethyl)sulfonyl]methanesulfonamide is a chemical compound with significant potential in various scientific and industrial applications. This compound belongs to the class of ionic liquids, which are salts in the liquid state at or near room temperature. Ionic liquids are known for their unique properties, such as low volatility, high thermal stability, and excellent solvating abilities.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hexyl-1,2-dimethyl-1H-imidazolium salt with 1,1,1-trifluoro-N-[(trifluoromethyl)sulfonyl]methanesulfonamide typically involves the following steps:
Preparation of 1,2-dimethylimidazole: : This is achieved by reacting hexylamine with formaldehyde and formic acid under controlled conditions.
Quaternization: : The 1,2-dimethylimidazole is then quaternized with hexyl bromide to form 3-hexyl-1,2-dimethyl-1H-imidazolium bromide.
Anion Exchange: : The resulting bromide salt is subjected to anion exchange with trifluoromethanesulfonate (triflate) to obtain the desired compound.
Industrial Production Methods
In an industrial setting, the production of this compound involves scaling up the above synthetic routes. The process requires careful control of reaction conditions, such as temperature, pressure, and stoichiometry, to ensure high yield and purity. Additionally, purification steps, such as recrystallization or distillation, may be employed to obtain the final product.
化学反应分析
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: : The hexyl group can be oxidized to form alcohols, ketones, or carboxylic acids.
Reduction: : The imidazolium ring can be reduced to form imidazolines.
Substitution: : The triflate group can be substituted with other anions, such as chloride or acetate.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: : Reducing agents like lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are used.
Substitution: : Nucleophiles such as sodium chloride (NaCl) and acetic acid (CH3COOH) are employed.
Major Products Formed
Oxidation: : Hexanol, hexanone, hexanoic acid.
Reduction: : Imidazoline derivatives.
Substitution: : Chloro- or acetate-substituted imidazolium salts.
科学研究应用
This compound has a wide range of applications in scientific research, including:
Catalysis: : Used as a catalyst or catalyst support in various organic reactions.
Electrochemistry: : Employed in electrochemical cells and batteries due to its high ionic conductivity.
Green Chemistry: : Utilized as a solvent or reagent in environmentally friendly chemical processes.
Biological Studies: : Investigated for its antimicrobial and antifungal properties.
作用机制
The mechanism by which this compound exerts its effects depends on its specific application. For example, in catalysis, it may act by stabilizing transition states or intermediates. In electrochemistry, its high ionic conductivity facilitates ion transport. The molecular targets and pathways involved vary based on the reaction or process in which the compound is used.
相似化合物的比较
This compound is unique due to its combination of the hexyl group and the triflate anion, which imparts both hydrophobic and ionic liquid properties. Similar compounds include:
1-Hexyl-2,3-dimethylimidazolium bis(trifluoromethanesulfonyl)imide
1-Ethyl-3-methylimidazolium trifluoromethanesulfonate
1-Butyl-3-methylimidazolium chloride
These compounds share the imidazolium core but differ in their alkyl chain length and anion type, leading to variations in their physical and chemical properties.
属性
IUPAC Name |
bis(trifluoromethylsulfonyl)azanide;1-hexyl-2,3-dimethylimidazol-3-ium | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21N2.C2F6NO4S2/c1-4-5-6-7-8-13-10-9-12(3)11(13)2;3-1(4,5)14(10,11)9-15(12,13)2(6,7)8/h9-10H,4-8H2,1-3H3;/q+1;-1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOGRWIKMHQNYNZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCN1C=C[N+](=C1C)C.C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21F6N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
384347-22-2 | |
| Record name | 1H-Imidazolium, 3-hexyl-1,2-dimethyl-, salt with 1,1,1-trifluoro-N-[(trifluoromethyl)sulfonyl]methanesulfonamide (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=384347-22-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。











![1-cyclopropyl-6-fluoro-7-[4-(furan-2-carbonyl)piperazin-1-yl]-4-oxo-quinoline-3-carboxylic Acid](/img/structure/B3264040.png)




